molecular formula C6H5ClN2O B107337 2-Amino-6-chloronicotinaldehyde CAS No. 58584-61-5

2-Amino-6-chloronicotinaldehyde

Cat. No.: B107337
CAS No.: 58584-61-5
M. Wt: 156.57 g/mol
InChI Key: IOLHHGBKOCKPCY-UHFFFAOYSA-N
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Description

2-Amino-6-chloronicotinaldehyde is an organic compound with the molecular formula C6H5ClN2O. It is a derivative of nicotinaldehyde, featuring an amino group at the second position and a chlorine atom at the sixth position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-6-chloronicotinaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-amino-6-chloronicotinic acid with a reducing agent such as lithium aluminium hydride (LiAlH4) to yield the desired aldehyde. Another method includes the chlorination of 2-amino-nicotinaldehyde using thionyl chloride (SOCl2) under controlled conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes steps such as purification by silica gel chromatography and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-chloronicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-6-chloronicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-6-chloronicotinaldehyde involves its interaction with specific molecular targets. The amino and aldehyde groups allow it to form Schiff bases with primary amines, which can lead to the formation of various biologically active compounds. The chlorine atom enhances its reactivity, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

  • 2-Amino-6-chloronicotinic acid
  • 2-Amino-6-chloronicotinalcohol
  • 2-Amino-6-chloronicotinonitrile

Comparison: 2-Amino-6-chloronicotinaldehyde is unique due to the presence of both an amino group and an aldehyde group on the pyridine ring, which provides it with distinct reactivity compared to its analogs. For instance, 2-amino-6-chloronicotinic acid lacks the aldehyde group, making it less reactive in certain synthetic applications. Similarly, 2-amino-6-chloronicotinalcohol, while similar, has different reactivity due to the presence of an alcohol group instead of an aldehyde .

Properties

IUPAC Name

2-amino-6-chloropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-5-2-1-4(3-10)6(8)9-5/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLHHGBKOCKPCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50482832
Record name 2-Amino-6-chloronicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58584-61-5
Record name 2-Amino-6-chloronicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-6-chloropyridine-3-carbaldehyde
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